Ponatinib D8

Descripción general

Descripción

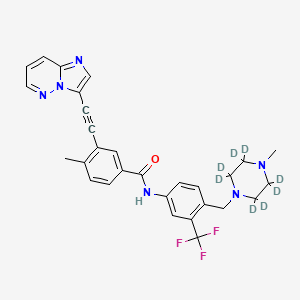

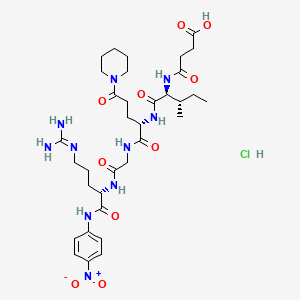

Ponatinib D8 is an internal standard for the quantification of ponatinib . It is an orally bioavailable Bcr-Abl tyrosine kinase inhibitor . It inhibits the tyrosine kinase inhibitor-resistant mutant Bcr-Abl T315I, as well as Bcr-Abl Q252H, Bcr-Abl Y253F, Bcr-Abl M351T, and Bcr-Abl H396P mutants .

Synthesis Analysis

The synthesis of Ponatinib analogues has been reported in the literature . The inhibitory activity of these compounds against K562 and HL60 cells was comparable to that of Ponatinib .

Molecular Structure Analysis

This compound has a complex molecular structure. Its primary cellular target is the Bcr-Abl tyrosine kinase protein . The molecular mechanism by which Ponatinib overcomes mutations of BCR-ABL and some other targets has been explained .

Chemical Reactions Analysis

Ponatinib is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML . This protein arises from the fused Bcr and Abl gene .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 540.6 g/mol . Its molecular formula is C29H27F3N6O . The exact mass and monoisotopic mass of this compound are 540.27005796 g/mol .

Aplicaciones Científicas De Investigación

Ponatinib in Systemic Mastocytosis and Mast Cell Leukemia

Ponatinib has shown effectiveness in inducing apoptosis in imatinib-resistant human mast cells, particularly against the D816V KIT mutation found in systemic mastocytosis and mast cell leukemia. It dephosphorylates mutant D816V KIT, silences β-catenin signaling, and triggers apoptosis, which is significant for treating patients with systemic mastocytosis harboring D816V KIT (Jin, Ding, & Pan, 2014).

Limitations in Brain Accumulation

Ponatinib and its active metabolite, N-Desmethyl Ponatinib, show limited accumulation in the brain due to efflux by transporters ABCB1 and ABCG2. This finding is important for considering pharmacological inhibition of these transporters in patients with brain metastases or significant expression of these transporters in malignant cells (Kort, van Hoppe, Sparidans, Wagenaar, Beijnen, & Schinkel, 2017).

Enhanced Anti-Leukemic Efficacy in Combination Therapy

The combination of ponatinib with the PI3K/mTOR dual-inhibitor VS-5584 shows synergistic anti-leukemic effects in treating chronic myeloid leukemia (CML). This combination reduces the required ponatinib dose and targets leukemic cells more effectively, which is promising for eliminating CML cells and leukemia stem cells selectively (Kayabaşı, Yelken, Aşık, Okcanoğlu, Sogutlu, Gasımlı, Susluer, Saydam, Avcı, & Gunduz, 2021).

Ponatinib as a Multitargeted Pan-FGFR Inhibitor

Research indicates that ponatinib is an effective multitargeted tyrosine kinase inhibitor with activity against various FGFR-amplified or mutated cancer models. It inhibits the in vitro kinase activity of all four FGFRs, demonstrating its potential in treating FGFR-driven cancers (Gozgit, Wong, Moran, Wardwell, Mohemmad, Narasimhan, Shakespeare, Wang, Clackson, & Rivera, 2012).

Combination with Hyper-CVAD in Acute Lymphoblastic Leukemia

The combination of ponatinib with hyper-CVAD chemotherapy is effective in treating Philadelphia chromosome-positive acute lymphoblastic leukemia, offering early sustained remissions (Jabbour, Kantarjian, Ravandi, Thomas, Huang, Faderl, Pemmaraju, Daver, Garcia-Manero, Sasaki, Cortes, Garris, Yin, Khoury, Jorgensen, Estrov, Bohannan, Konopleva, Kadia, Jain, Dinardo, Wierda, Jeanis, & O'Brien, 2015).

Ponatinib in FLT3-Driven Acute Myeloid Leukemia

Ponatinib shows potent activity in models of FLT3-driven acute myeloid leukemia and other hematologic malignancies, further supporting its investigation in patients with FLT3-ITD–driven AML (Gozgit, Wong, Wardwell, Tyner, Loriaux, Mohemmad, Narasimhan, Shakespeare, Wang, Druker, Clackson, & Rivera, 2011).

Ponatinib in Synergistic Combination with Midostaurin

Ponatinib, in combination with midostaurin (PKC412), demonstrates synergistic growth-inhibitory effects on neoplastic mast cells carrying KIT D816V. This combination is promising for advanced systemic mastocytosis treatment (Gleixner, Peter, Blatt, Suppan, Reiter, Radia, Hadzijusufovic, & Valent, 2013).

Mecanismo De Acción

Target of Action

Ponatinib D8, also known as Ponatinib, primarily targets the Bcr-Abl tyrosine kinase protein . This protein is constitutively active and promotes the progression of chronic myeloid leukemia (CML) .

Mode of Action

Ponatinib is a multi-target kinase inhibitor . It is especially effective in the treatment of resistant CML because it inhibits the tyrosine kinase activity of Abl and T315I mutant kinases . The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .

Biochemical Pathways

Ponatinib’s primary cellular target is the Bcr-Abl tyrosine kinase protein . This protein arises from the fused Bcr and Abl gene, commonly known as the Philadelphia chromosome . By inhibiting the tyrosine kinase activity of Abl and T315I mutant kinases, Ponatinib disrupts the progression of CML .

Result of Action

Ponatinib is highly effective in treating CML. For patients with chronic-phase CML, the response rate and 5-year overall survival (OS) were higher than those observed in the Ponatinib Ph + ALL and CML Evaluation (PACE) trial . The major molecular response was 58.7% vs 40% and OS was 76% vs 73% .

Action Environment

The efficacy and safety of Ponatinib can be influenced by various environmental factors. For instance, the age of the patient and comorbidities such as hypertension and diabetes can increase the risk of arterial occlusive events . Therefore, it’s crucial to closely monitor these factors to maximize the benefits of Ponatinib .

Safety and Hazards

Direcciones Futuras

Ponatinib is currently approved by the US Food and Drug Administration for patients with chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia, specifically targeting the BCR-ABL gene mutation, T315I . Due to Ponatinib’s unique multi-targeted characteristics, further studies have demonstrated its ability to target other important tyrosine kinases (FGFR, PDGFR, SRC, RET, KIT, and FLT1) in other human malignancies . The association between prior exposure to nilotinib and a higher risk of post-ponatinib arterial occlusive events requires further validation .

Análisis Bioquímico

Biochemical Properties

Ponatinib D8 is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML . This compound is unique in that it is especially useful in the treatment of resistant CML because it inhibits the tyrosine kinase activity of Abl and T315I mutant kinases . The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .

Cellular Effects

This compound has shown deep and durable responses in patients with chronic-phase chronic myeloid leukemia (CP-CML) resistant to multiple prior tyrosine kinase inhibitors (TKIs) . Arterial occlusive events (AOEs) have emerged as notable adverse events . This compound-treated patients with chronic phase–CML did not show a significant improvement with allogeneic stem cell transplantation, whereas those with accelerated phase/blast phase–CML had a much better outcome .

Molecular Mechanism

This compound’s primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML . This compound is unique in that it is especially useful in the treatment of resistant CML because it inhibits the tyrosine kinase activity of Abl and T315I mutant kinases . The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .

Temporal Effects in Laboratory Settings

In a real-world setting, this compound has shown a decrease in the incidence of cardiovascular adverse events (CAEs) with timely dose adjustment and cardio-oncology support . The response rate and 5-year overall survival (OS) were higher than those observed in the Ponatinib Ph + ALL and CML Evaluation (PACE) trial .

Dosage Effects in Animal Models

This compound exhibited a dose-dependent effect on tumor growth, with a dose of 3 mg/kg having no effect, 10 mg/kg inhibiting growth by 56%, and 30 mg/kg inducing tumor regression by 49% .

Metabolic Pathways

This compound is metabolized mostly by CYP3A4, while the amount of unchanged drug excreted in urine is below the detection limit . Thus, the contribution of renal clearance (CLR) to the total clearance (CLtot) is considered negligible . It is also metabolized by CYP2C8 (30.4%), CYP2D6 (14.4%), and CYP3A5 (2–3%) .

Transport and Distribution

After oral administration of 45 mg this compound once daily for 28 days in cancer patients, the steady state volume of distribution is 1223 L . This compound is a weak substrate for P-gp and ABCG2 .

Propiedades

IUPAC Name |

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)/i12D2,13D2,14D2,15D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXJVRSECIGDHY-DHNBGMNGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C#CC4=CN=C5N4N=CC=C5)C(F)(F)F)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)

![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)

![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)

![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B3026017.png)

![Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester](/img/structure/B3026022.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)